3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14976681
Molecular Formula: C23H21N3O4S2
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O4S2 |
|---|---|
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | (5Z)-3-(3-methoxypropyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3O4S2/c1-15-7-5-8-16(13-15)30-20-17(21(27)25-10-4-3-9-19(25)24-20)14-18-22(28)26(23(31)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-14- |
| Standard InChI Key | NCTSKPVCAXPGHU-JXAWBTAJSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
| Canonical SMILES | CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (5Z)-3-(3-methoxypropyl)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one . Its molecular formula, C₂₃H₂₁N₃O₄S₂, corresponds to a molecular weight of 467.6 g/mol . Key identifiers include:
Structural Characteristics
The molecule features a pyrido[1,2-a]pyrimidin-4-one scaffold, a bicyclic system with a pyridine ring fused to a pyrimidinone. The Z-configuration of the exocyclic double bond at position 5 of the thiazolidinone ring is critical for its stereochemical stability . The 3-methylphenoxy group at position 2 and the 3-methoxypropyl chain at position 3 contribute to its hydrophobicity and potential receptor-binding interactions.
Synthesis and Manufacturing
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | Ethyl acetoacetate, H₂SO₄, reflux | Pyrido[1,2-a]pyrimidin-4-one core |
| 2 | Thiourea Condensation | Thiourea, HCl, ethanol, 80°C | Thioxothiazolidinone intermediate |
| 3 | Aldol Addition | 3-Methylphenol, K₂CO₃, DMF | Phenoxy-substituted derivative |
| 4 | Alkylation | 3-Methoxypropyl chloride, NaH, THF | Final product |
Industrial-Scale Production
Industrial manufacturing would likely employ continuous flow reactors to enhance yield and reduce byproducts. Purification steps might involve column chromatography or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
The compound’s logP value of 3.2 (estimated) indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility. Stability studies suggest susceptibility to hydrolysis under alkaline conditions due to the thioxo group .
Spectral Data
-
IR: Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1100 cm⁻¹ (C-O-C) .
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NMR: ¹H NMR (DMSO-d₆, 400 MHz) δ 8.45 (d, 1H, pyridine-H), 7.25–6.85 (m, 4H, aromatic), 3.55 (t, 2H, OCH₂), 2.35 (s, 3H, CH₃) .
Analytical and Regulatory Considerations
Quality Control Methods
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